Linolensäure-1-13C

Übersicht

Beschreibung

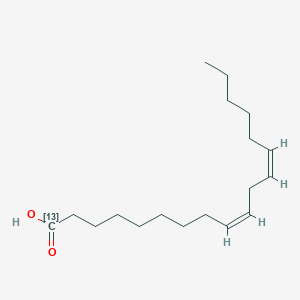

Linoleic Acid-1-13C is a stable isotope-labeled compound of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is commonly used in scientific research to trace metabolic pathways and study the biochemical processes involving linoleic acid. The “1-13C” label indicates that the first carbon atom in the linoleic acid molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope.

Wissenschaftliche Forschungsanwendungen

Linoleic Acid-1-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism.

Biology: Helps in studying the role of linoleic acid in cell membrane structure and function.

Medicine: Used in research on the effects of dietary fatty acids on health, including cardiovascular diseases and inflammation.

Industry: Applied in the development of nutritional supplements and functional foods.

Wirkmechanismus

Target of Action

Linoleic Acid-1-13C primarily targets the cardiovascular system and the cell membranes . It plays a crucial role in maintaining membrane fluidity and acts as a structural component of the transdermal water barrier of the epidermis . It also has a significant impact on red blood cells and hemoglobin .

Biochemical Pathways

Linoleic Acid-1-13C affects several biochemical pathways. It is involved in the metabolism of alpha-linolenic acid (ALA), including its use in β-oxidation, recycling of carbon by fatty acid synthesis de novo, and conversion to longer-chain polyunsaturated fatty acids (PUFAs) . It is also converted by various lipoxygenases, cyclooxygenases, cytochrome P450 enzymes, and non-enzymatic autoxidation mechanisms to mono-hydroxyl products .

Pharmacokinetics

The pharmacokinetics of Linoleic Acid-1-13C involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that linoleic acid is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity .

Result of Action

The molecular and cellular effects of Linoleic Acid-1-13C’s action include a decrease in the risk of cardiovascular diseases and damage to red blood cells and hemoglobin . It also plays a role in maintaining the fluidity of cell membranes .

Action Environment

The action, efficacy, and stability of Linoleic Acid-1-13C can be influenced by environmental factors. It’s important to note that linoleic acid is a major ingredient of feeds and the most abundant polyunsaturated fatty acid in pig adipose tissue and muscle, suggesting that its amount in tissue is highly correlated with dietary intake .

Biochemische Analyse

Biochemical Properties

Linoleic Acid-1-13C, like its non-isotopic counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Linoleic Acid-1-13C is a part of membrane phospholipids, functioning as a structural component to maintain the fluidity of the epidermal transdermal water barrier . It induces damage to red blood cells and hemoglobin via an oxidative mechanism .

Cellular Effects

Linoleic Acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce inflammation and oxidative stress, and favorably modulate body composition .

Molecular Mechanism

The molecular mechanism of Linoleic Acid-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it competes with linoleic acid in the production of arachidonic acid, reducing the production of prostaglandins by affecting the expression of the cyclooxygenase 2 enzyme .

Temporal Effects in Laboratory Settings

The effects of Linoleic Acid-1-13C change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of Linoleic Acid-1-13C vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Linoleic Acid-1-13C is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Linoleic Acid-1-13C is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected.

Subcellular Localization

The subcellular localization of Linoleic Acid-1-13C and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Linoleic Acid-1-13C typically involves the incorporation of the carbon-13 isotope into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound.

Industrial Production Methods: Industrial production of Linoleic Acid-1-13C involves large-scale synthesis using labeled carbon sources. The process includes the extraction of linoleic acid from natural sources, followed by isotopic labeling through chemical synthesis. The final product is purified and tested for isotopic purity and chemical composition.

Analyse Chemischer Reaktionen

Types of Reactions: Linoleic Acid-1-13C undergoes various chemical reactions, including:

Oxidation: Linoleic acid can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert linoleic acid to its saturated form, stearic acid.

Substitution: Substitution reactions can occur at the double bonds of linoleic acid, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium) are used.

Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products:

Oxidation Products: Hydroperoxides, epoxides, and aldehydes.

Reduction Products: Stearic acid and other saturated fatty acids.

Substitution Products: Halogenated linoleic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Linoleic Acid-1-13C is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

Linoleic Acid: The non-labeled form, commonly found in plant oils.

Alpha-Linolenic Acid: An omega-3 fatty acid with similar metabolic pathways.

Gamma-Linolenic Acid: Another omega-6 fatty acid with distinct physiological roles.

Linoleic Acid-1-13C stands out for its use in research applications, providing insights that are not possible with non-labeled compounds.

Biologische Aktivität

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid that plays significant roles in various biological processes. This article explores its biological activity, including its pharmacological potential, metabolic pathways, and health benefits.

- Chemical Formula : C18H32O2

- Molecular Weight : 280.4455 g/mol

- CAS Number : 60-33-3

- IUPAC Name : (9Z,12Z)-octadeca-9,12-dienoic acid

Linoleic acid is characterized by two double bonds located at the 9th and 12th carbon positions in its carbon chain. It is classified under the category of fatty acids and is essential for human health but cannot be synthesized by the body.

1. Metabolism and Bioavailability

Linoleic acid is metabolized in the body to produce various bioactive compounds. It serves as a precursor for the synthesis of arachidonic acid and other eicosanoids, which are crucial for inflammatory responses and cellular signaling. Studies indicate that linoleic acid can be converted into prostaglandins and leukotrienes, impacting cardiovascular health and immune function .

2. Health Benefits

Research has linked linoleic acid to several health benefits:

- Cardiovascular Health : Linoleic acid is associated with reduced cholesterol levels and improved heart health. It can lower LDL cholesterol levels while increasing HDL cholesterol .

- Anti-inflammatory Properties : Due to its role in eicosanoid production, linoleic acid may help mitigate inflammation. This characteristic is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Cancer Prevention : Initial studies suggest that linoleic acid may reduce the risk of certain cancers by influencing cell proliferation and apoptosis .

Pharmacological Potential

Recent studies have explored the potential of linoleic acid as a therapeutic agent against various diseases:

Case Study: Anti-Tuberculosis Activity

A significant study investigated the interaction of linoleic acid with β-ketoacyl-ACP synthase (KasA), an enzyme critical for mycobacterial fatty acid synthesis. The compound was isolated from Eichhornia crassipes and docked to KasA using computational methods. Results indicated that linoleic acid had a binding energy of -4.72 kcal/mol with an inhibition constant (Ki) of 345 µM, suggesting it may serve as a scaffold for developing anti-TB drugs .

Comparative Binding Affinity

The following table summarizes the binding affinities of linoleic acid compared to a known inhibitor (JSF-3285):

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki µM) | Notable Interactions |

|---|---|---|---|

| Linoleic Acid | -4.72 | 345 | Hydrogen bond with PRO201; Pi-alkyl with PHE239 |

| JSF-3285 | -6.79 | 10.5 | Interacts with multiple residues including hydrogen bonds |

This comparison highlights that while linoleic acid exhibits weaker binding compared to JSF-3285, it still demonstrates promise as a potential drug candidate.

Eigenschaften

IUPAC Name |

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.